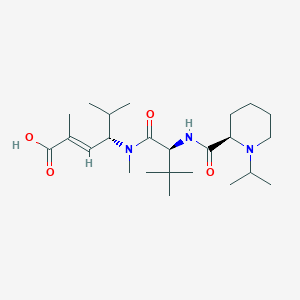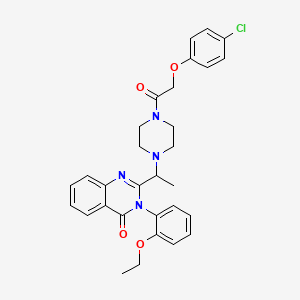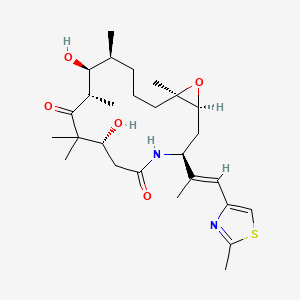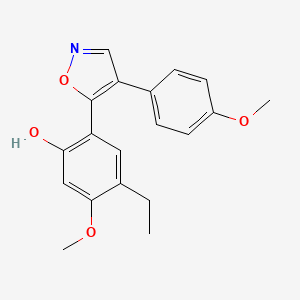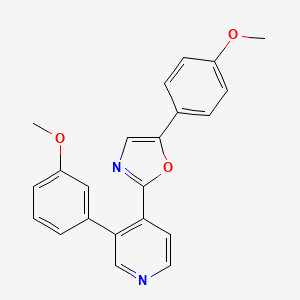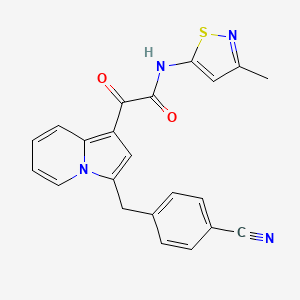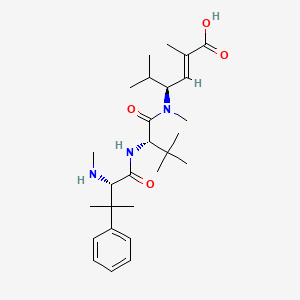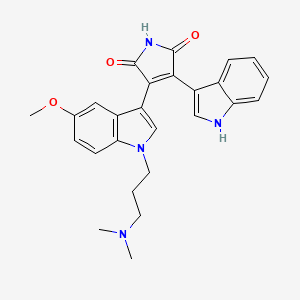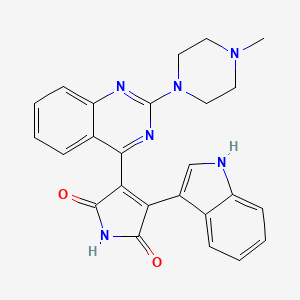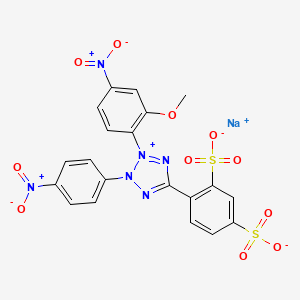
2-(2-Methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium Sodium Salt
Overview
Description
WST-8, also known as 2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium monosodium salt, is a water-soluble tetrazolium salt. It is widely used in cell viability assays, particularly in the detection of cell proliferation and cytotoxicity. The compound is reduced by cellular dehydrogenases to produce a water-soluble formazan dye, which can be quantitatively measured to determine the number of viable cells .
Mechanism of Action
Target of Action
The primary target of WST-8, also known as 2-(2-Methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium Sodium Salt, are the dehydrogenases present in cells . Dehydrogenases are a group of enzymes that catalyze the removal of hydrogen atoms from a substrate, and they play a crucial role in cellular metabolism .
Mode of Action
WST-8 interacts with its targets, the dehydrogenases, through a reduction reaction . In the presence of an electron mediator, viable cells reduce the slightly yellow WST-8 to produce an orange-colored formazan dye . This reaction is facilitated by the dehydrogenases in the cells .
Biochemical Pathways
The action of WST-8 is closely tied to the NAD(P)H-dependent biochemical pathways . NAD(P)H serves as a cofactor in various enzymatic reactions essential for cellular metabolism, mitochondrial functions, protection against oxidative stress, signal transduction, and cell death . The amount of formazan dye produced by the reduction of WST-8 is directly proportional to the NAD(P)H concentration, which in turn is indicative of dehydrogenase enzyme activity .
Result of Action
The result of WST-8 action is the production of an orange-colored formazan dye . The intensity of this color is measured at 450 nm and is directly proportional to the number of living cells . Therefore, WST-8 is commonly used in cell proliferation and cytotoxicity assays as a marker of cell viability .
Action Environment
The action of WST-8 is influenced by various environmental factors. For instance, the assay requires a neutral pH and the presence of an electron mediator . Additionally, the stability of WST-8 is affected by light and temperature. It is recommended to store WST-8 at 0-5°C and protect it from light. Repeated thawing and freezing may cause an increase in the background, which interferes with the assay .
Biochemical Analysis
Biochemical Properties
WST-8 is reduced by cellular dehydrogenases to form a water-soluble formazan dye . The amount of dye converted is directly proportional to the number of living cells . It has been shown to correlate well with the 3H-thymidine incorporation assay commonly used for proliferation studies .
Cellular Effects
It has been used to determine the metabolic activity of cells, and as an indicator of cell viability .
Molecular Mechanism
The molecular mechanism of WST-8 involves the reduction of the tetrazolium salt by NAD(P)H to form a formazan product . This reduction is catalyzed by cellular dehydrogenases .
Temporal Effects in Laboratory Settings
The WST-8 assay exhibits excellent assay reproducibility with a Z’ factor of 0.9 . It is a sensitive and rapid method for determining NAD(P)H concentration and dehydrogenase enzyme activity .
Dosage Effects in Animal Models
The effects of WST-8 on animal models have not been extensively studied. It is generally used in vitro for cell viability assays .
Metabolic Pathways
WST-8 is involved in the metabolic pathway of NAD(P)H. It serves as a substrate for cellular dehydrogenases in this pathway .
Subcellular Localization
As a soluble compound, it is likely to be distributed throughout the cytoplasm where it can interact with cellular dehydrogenases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of WST-8 involves the reaction of tetrazolium salts with various aromatic compounds under specific conditions. The process typically includes the following steps:
Formation of Tetrazolium Salt: The tetrazolium salt is synthesized by reacting a diazonium salt with a suitable aromatic compound.
Coupling Reaction: The tetrazolium salt is then coupled with another aromatic compound to form the final WST-8 compound.
Purification: The product is purified through recrystallization or chromatography to obtain the pure WST-8 compound.
Industrial Production Methods: In industrial settings, the production of WST-8 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-Scale Synthesis: The tetrazolium salt is synthesized in large reactors with precise control over temperature and pH.
Automated Coupling Reaction: The coupling reaction is automated to ensure consistency and efficiency.
Purification and Quality Control: The final product is purified using industrial-scale chromatography and undergoes rigorous quality control to ensure it meets the required standards.
Chemical Reactions Analysis
Types of Reactions: WST-8 primarily undergoes reduction reactions. The compound is reduced by cellular dehydrogenases to form a water-soluble formazan dye. This reduction is a key step in its application in cell viability assays .
Common Reagents and Conditions:
Reagents: Cellular dehydrogenases, nicotinamide adenine dinucleotide (NADH), nicotinamide adenine dinucleotide phosphate (NADPH).
Conditions: The reaction typically occurs in a cell culture medium at physiological pH and temperature (37°C).
Major Products: The major product formed from the reduction of WST-8 is a water-soluble formazan dye, which is orange in color and can be quantitatively measured using a microplate reader at 450 nm .
Scientific Research Applications
WST-8 has a wide range of applications in scientific research, including:
Chemistry: Used in assays to measure the activity of dehydrogenases and other enzymes involved in redox reactions.
Biology: Widely used in cell viability assays to determine the number of living cells in a culture.
Medicine: Employed in cytotoxicity assays to evaluate the effects of drugs and other compounds on cell viability.
Industry: Utilized in high-throughput screening of compounds for drug discovery and development.
Comparison with Similar Compounds
WST-8 is part of a family of tetrazolium salts used in cell viability assays. Similar compounds include:
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Produces an insoluble formazan product, requiring solubilization for measurement.
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Produces a water-soluble formazan product but is less sensitive than WST-8.
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): Similar to WST-8 but with different spectral properties.
Uniqueness of WST-8:
Higher Sensitivity: WST-8 is more sensitive than MTT and XTT, allowing for more accurate measurement of cell viability.
Water-Soluble Product: The formazan product of WST-8 is water-soluble, eliminating the need for solubilization steps.
Stability: WST-8 is more stable than other tetrazolium salts, providing consistent results.
Properties
IUPAC Name |
sodium;4-[2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N6O11S2.Na/c1-37-18-10-14(26(29)30)6-9-17(18)24-22-20(21-23(24)12-2-4-13(5-3-12)25(27)28)16-8-7-15(38(31,32)33)11-19(16)39(34,35)36;/h2-11H,1H3,(H-,31,32,33,34,35,36);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIVTUIKYVGDCX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])[N+]2=NC(=NN2C3=CC=C(C=C3)[N+](=O)[O-])C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N6NaO11S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432456 | |
| Record name | Sodium 4-[3-(2-methoxy-4-nitrophenyl)-2-(4-nitrophenyl)-2H-tetrazol-3-ium-5-yl]benzene-1,3-disulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193149-74-5 | |
| Record name | Sodium 4-[3-(2-methoxy-4-nitrophenyl)-2-(4-nitrophenyl)-2H-tetrazol-3-ium-5-yl]benzene-1,3-disulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 193149-74-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does WST-8 work?
A1: WST-8 is a tetrazolium salt that is reduced to a colored formazan product by cellular dehydrogenases. [] This reduction primarily occurs outside the cell membrane, with the electron mediator 1-Methoxy PMS playing a crucial role in transferring electrons from intracellular dehydrogenases to the WST-8 molecule. [] The amount of formazan produced is directly proportional to the number of viable cells present in the sample, making it a reliable indicator of cell viability. []
Q2: What are the main applications of WST-8 in research?
A2: WST-8 is frequently used in:
- Cell proliferation assays: To assess the growth rate of cells under various conditions. []
- Cytotoxicity assays: To determine the toxic effects of compounds or treatments on cell viability. [, ]
- Drug screening: To identify potential drug candidates by evaluating their impact on cell viability and proliferation. [, ]
- Assessment of immune response: To quantify lymphocyte proliferation in response to mitogens or antigens. []
- Evaluation of semen quality: To assess sperm viability and correlate it with other sperm quality parameters. [, ]
- Microbial detection: To rapidly detect the presence of viable microorganisms in various samples, including food and water. [, ]
Q3: What is the molecular formula and weight of WST-8?
A3: The molecular formula of WST-8 is C21H16N6Na2O9S2, and its molecular weight is 606.52 g/mol.
Q4: How stable is WST-8 under different storage conditions?
A5: WST-8 is typically stored as a stable solution at -20°C, protected from light. While the exact stability data may vary depending on the manufacturer and formulation, blood samples spotted onto filter paper for G6PD deficiency screening using the WST-8 method showed decreased reactivity with prolonged storage time, especially at room temperature. []
Q5: What are some limitations of using WST-8 for cell viability assays?
A5:
- Metabolic variations: Factors affecting cellular metabolic activity, such as cell type, culture conditions, and exposure to certain substances, can influence the accuracy of WST-8-based cell counting. []
- Interference with specific compounds: Some compounds may interfere with the WST-8 assay by directly reducing the tetrazolium salt or interfering with the electron mediator, leading to inaccurate results. []
- Limited information: WST-8 primarily reflects the metabolic activity of cells, providing limited information about other cellular processes like apoptosis or necrosis. []
Q6: How does the WST-8 assay compare to other cell viability assays like MTT or XTT?
A6: WST-8 offers several advantages over MTT and XTT:
- Higher sensitivity: WST-8 generally exhibits higher sensitivity than MTT and XTT, allowing for the detection of smaller changes in cell viability. [, ]
- Water solubility: The water-soluble formazan product of WST-8 eliminates the need for a solubilization step required in MTT assays, simplifying the experimental procedure. [, ]
- Lower toxicity: WST-8 is considered less toxic to cells compared to MTT and XTT, enabling longer incubation times and reducing potential interference with cell viability measurements. [, ]
Q7: What are potential future research directions involving WST-8?
A7:
- Development of more sensitive and specific WST-8 derivatives: To further enhance the sensitivity and specificity of the assay for various applications. []
- Exploration of WST-8 applications in 3D cell culture models: To adapt the assay for use in more complex and physiologically relevant 3D cell culture systems. []
- Combination with other assays: To obtain a more comprehensive understanding of cellular responses and to validate findings from WST-8 assays. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



